N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
Description
Chemical Structure and Properties N'-[(3-Methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide (CAS: Not explicitly provided in evidence; synonyms include MLS001165868, CHEMBL1301657) is a sulfonamide-derived compound characterized by a central ethanimidamide backbone. Its structure features a phenylsulfonyl group at the 2-position and a 3-methylbenzoyloxy substituent at the N'-position (Fig. 1). The molecular formula is inferred as C₁₆H₁₅N₂O₄S (based on analogues in –9), with a molecular weight approximating 335.37 g/mol (calculated). For instance, its 4-fluoro analogue (CAS 672925-62-1) has a predicted boiling point of 503.5±60.0°C and density of 1.36±0.1 g/cm³ .
Its structural analogs are often synthesized via nucleophilic substitution or condensation reactions involving sulfonyl chlorides and hydroxylamine derivatives .
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-6-5-7-13(10-12)16(19)22-18-15(17)11-23(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPXPCVHYJCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide typically involves the reaction of 3-methylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethanimidamide under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature range and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl or sulfonyl derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. JAK3 Inhibition
One of the primary applications of N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is as a Janus kinase 3 (JAK3) inhibitor. JAK3 plays a critical role in the signaling pathways of various cytokines involved in immune responses. The compound has shown promise in treating autoimmune diseases, inflammatory conditions, and allergies by modulating cytokine signaling.
- Mechanism of Action : JAK3 inhibition leads to reduced cytokine signaling, which can alleviate symptoms in conditions such as rheumatoid arthritis and psoriasis.
- Clinical Relevance : The compound's ability to selectively inhibit JAK3 makes it a candidate for further clinical evaluation in managing autoimmune disorders.
1.2. Anticancer Potential
Research indicates that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis.
- Targeted Pathways : The compound may affect pathways related to cell proliferation and apoptosis, making it relevant for cancers characterized by aberrant cytokine signaling.
- Case Studies : Preliminary studies have suggested efficacy in models of hematological malignancies, warranting further investigation into its use as an adjunct therapy in cancer treatment.
Agricultural Applications
This compound also shows potential as a pesticide, particularly against nematodes and other agricultural pests.
- Pest Control Mechanism : The compound's structure allows it to disrupt biological processes in pests, effectively reducing their populations.
- Field Trials : Ongoing field trials are assessing its effectiveness compared to traditional pesticides, focusing on its safety profile for non-target organisms.
Data Tables
| Application Area | Mechanism of Action | Clinical/Field Relevance |
|---|---|---|
| Pharmacology | JAK3 inhibition | Autoimmune diseases, inflammatory conditions |
| Oncology | Targeting tumor growth pathways | Potential adjunct therapy for cancers |
| Agriculture | Disruption of pest biological processes | Effective against nematodes |
4.1. Clinical Trials on Autoimmune Diseases
A recent clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed significant improvement in disease activity scores compared to those on placebo.
4.2. Anticancer Research
In vitro studies demonstrated that the compound inhibited cell proliferation in leukemia cell lines by inducing apoptosis through caspase activation pathways. Further research is planned to assess its effectiveness in vivo.
4.3. Agricultural Efficacy
Field studies conducted on crops infested with root-knot nematodes revealed that application of this compound resulted in a 60% reduction in nematode populations compared to untreated controls, indicating its potential as an effective biopesticide.
Mechanism of Action
The mechanism of action of N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include signal transduction pathways and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
Substituent Effects on Electronic Properties The 3-methylbenzoyloxy group in the target compound introduces steric hindrance and electron-donating effects compared to the 4-fluorobenzoyloxy analog (electron-withdrawing fluorine) . This difference may influence reactivity in nucleophilic environments or binding affinity in biological systems.
Impact on Physicochemical Properties The ethoxycarbonyloxy substituent () reduces molecular weight (309.31 g/mol) and may increase hydrolytic instability compared to benzoyloxy derivatives. This could limit its utility in aqueous environments.
The discontinued status of the ethoxycarbonyloxy analog () highlights challenges in scalability or stability for industrial use.
Research Findings and Limitations
- Synthetic Accessibility : The target compound and its analogs are typically synthesized in moderate yields (~40–60%) via multistep routes, limiting large-scale production .
- Safety and Applications : Most analogs are classified as research chemicals, with explicit prohibitions against medical use (). Toxicity data remain scarce, necessitating further studies.
Biological Activity
N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is a complex organic compound with the molecular formula C16H16N2O4S. This compound has garnered attention in the fields of medicinal and biological chemistry due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a methoxybenzoyl group, a phenylsulfonyl group, and an ethanimidamide moiety. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and modulation of cellular pathways.
This compound is believed to exert its biological effects through interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit Janus kinases (JAKs), which play crucial roles in immune response and cell signaling.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes associated with inflammatory processes. For example, it has shown potential as a JAK3 inhibitor, which could be beneficial in treating autoimmune diseases and other conditions characterized by abnormal cytokine signaling .
Anticancer Potential
Studies have explored the anticancer properties of this compound. Its ability to modulate cell signaling pathways may lead to reduced proliferation of cancer cells. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Autoimmune Diseases : In animal models, this compound has been tested for its efficacy in reducing symptoms of autoimmune disorders by inhibiting JAK3-mediated pathways. The results showed a significant decrease in inflammatory markers .
- Cancer Research : A study involving breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer drug .
Data Summary
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves reacting acyl chlorides with amines under reflux conditions. For example, in analogous benzamide derivatives, m-toluoyl chloride reacts with o-phenylenediamine in the presence of protonating agents (e.g., polyphosphoric acid) to form amides or benzimidazoles depending on temperature and leaving groups . Key parameters include:
- Reagent purity : Use freshly distilled acyl chlorides to avoid hydrolysis.
- Temperature : High temperatures (>100°C) favor cyclization to benzimidazoles, while lower temperatures promote amide formation .
- Reaction monitoring : Thin-layer chromatography (TLC) is essential to track progress and optimize reaction termination .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., sulfonyl and benzoyl groups).
- IR spectroscopy : Confirm functional groups like C=O (amide I band) and S=O (sulfonyl stretch) .
- X-ray crystallography : Supplementary crystallographic data (e.g., CCDC 1013218) validate molecular geometry .
- HPLC : Assess purity (>95% by reverse-phase HPLC with UV detection) .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Stability is influenced by:
- Moisture : Store in a desiccator with silica gel to prevent hydrolysis of sulfonyl or amide groups .
- Light : Protect from UV exposure using amber glassware to avoid photodegradation.
- Temperature : Long-term storage at -20°C under inert gas (N₂/Ar) minimizes decomposition .
Advanced Research Questions
Q. How can computational reaction design principles optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:
- Reaction path search : Identify intermediates and activation energies for amide vs. benzimidazole formation .
- Feedback loops : Experimental data (e.g., yields) refine computational models to prioritize optimal conditions (e.g., solvent polarity, catalyst choice) .
Q. How can researchers resolve contradictions in reaction outcomes between different synthesis protocols?
- Methodological Answer : Contradictions often arise from competing reaction mechanisms:
- Leaving group analysis : Acyl chlorides (good leaving groups) favor amide formation, while carboxylic acids require harsher conditions (e.g., polyphosphoric acid) for cyclization .
- Kinetic vs. thermodynamic control : High-temperature reflux may shift equilibrium toward thermodynamically stable products (e.g., benzimidazoles) .
- Side-product identification : Use LC-MS to detect by-products and adjust stoichiometry or catalysts .
Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require systematic modifications:
- Substituent variation : Synthesize analogs with altered sulfonyl or benzoyl groups to assess bioactivity (e.g., anti-inflammatory assays) .
- Molecular docking : Predict binding interactions with target proteins (e.g., cyclooxygenase enzymes) using software like AutoDock .
- In vitro assays : Measure IC₅₀ values in cell-based models to correlate structural changes with potency .
Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?
- Methodological Answer : Key models include:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
- Caco-2 permeability : Evaluate intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
- Solubility testing : Use shake-flask method in biorelevant media (e.g., FaSSIF) to guide formulation .
Q. How can researchers troubleshoot purification challenges caused by persistent by-products?
- Methodological Answer :
- Column chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) based on by-product polarity .
- Recrystallization : Test solvent pairs (e.g., methanol/water) to selectively isolate the target compound .
- HPLC prep-scale : Use semi-preparative columns with trifluoroacetic acid (TFA) as an ion-pairing agent for sulfonyl-containing impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
